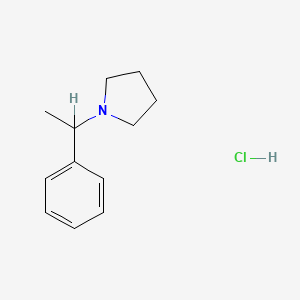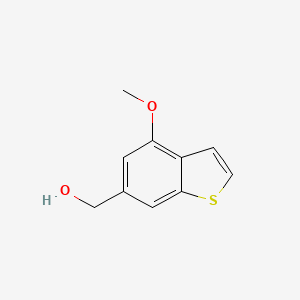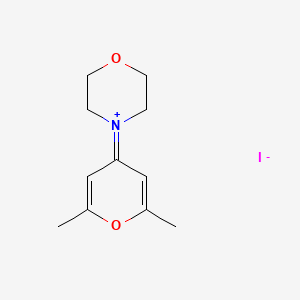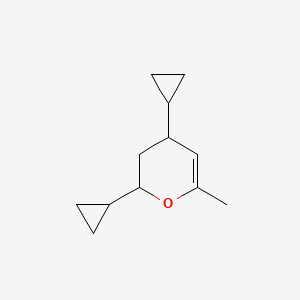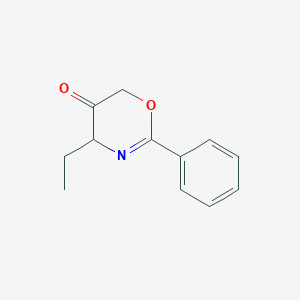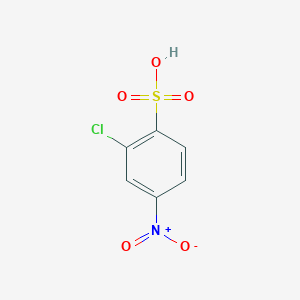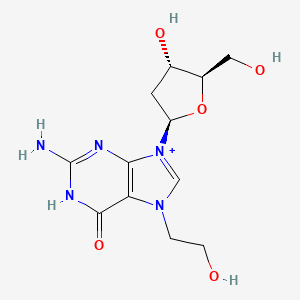
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- is a complex organic compound that belongs to the purine nucleoside family. These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by the attachment of the sugar moiety. The reaction conditions may include the use of protecting groups, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for pharmaceutical or research applications.
化学反应分析
Types of Reactions
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学研究应用
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid structure and function.
Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological functions.
Inosine: Known for its role in RNA editing and metabolism.
Uniqueness
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
属性
CAS 编号 |
76702-32-4 |
|---|---|
分子式 |
C12H18N5O5+ |
分子量 |
312.30 g/mol |
IUPAC 名称 |
2-amino-7-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C12H17N5O5/c13-12-14-10-9(11(21)15-12)16(1-2-18)5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2-,13,14,15,21)/p+1/t6-,7+,8+/m0/s1 |
InChI 键 |
RWAKPFDJWWXAGG-XLPZGREQSA-O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2N=C(NC3=O)N)CCO)CO)O |
规范 SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CCO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
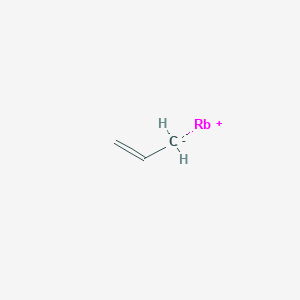
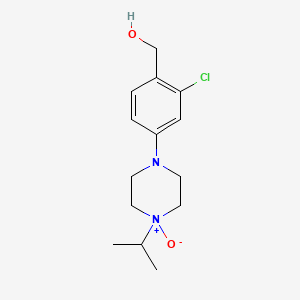

![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)

